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# **Z-DEVD-R110: A Technical Guide to Caspase**Substrate Specificity and Application

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Compound of Interest		
Compound Name:	Z-DEVD-R110	
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This technical guide provides an in-depth overview of the fluorogenic caspase substrate, **Z-DEVD-R110**, detailing its specificity, application in experimental settings, and the core signaling pathways it helps to elucidate.

### Introduction

**Z-DEVD-R110**, also known as (Z-Asp-Glu-Val-Asp)<sub>2</sub>-Rhodamine 110, is a highly sensitive fluorogenic substrate primarily used for the detection of caspase-3 and caspase-7 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate process of apoptosis or programmed cell death. The DEVD tetrapeptide sequence represents a consensus cleavage site for effector caspases, particularly caspase-3 and caspase-7.

The substrate itself is a non-fluorescent bisamide derivative of rhodamine 110 (R110). In the presence of active caspases that recognize the DEVD sequence, the substrate undergoes a two-step enzymatic cleavage. This process first yields a fluorescent monoamide intermediate, followed by the release of the highly fluorescent R110 molecule. The resulting fluorescence, typically measured at an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm, is directly proportional to the caspase activity in the sample. While **Z-DEVD-R110** is a premier substrate for caspase-3 and -7, it is important to note that other caspases, such as -6, -8, and -10, may also exhibit some level of activity towards this substrate, a crucial consideration in the interpretation of experimental results.[1]



## **Data Presentation: Substrate Specificity**

The enzymatic efficiency of caspases on the **Z-DEVD-R110** substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The following table summarizes the available quantitative data for the interaction of various caspases with rhodamine 110-based substrates.

Caspase	Substrate	Km (μM)	kcat (s <sup>-1</sup> )	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )
Caspase-3	(DEVD)2R110	8	0.15	18,750
Caspase-7	(DEVD) <sub>2</sub> R110	5	0.15	30,000

Note: Data on the kinetic parameters of **Z-DEVD-R110** with other caspases is limited in publicly available literature. The DEVD sequence is recognized as the optimal cleavage motif for caspases-3 and -7.

## **Experimental Protocols: Caspase Activity Assay**

This section provides a detailed methodology for a typical caspase-3/7 activity assay using **Z-DEVD-R110** in a microplate format.

### **Materials**

- Z-DEVD-R110 substrate
- Dimethyl sulfoxide (DMSO)
- Cell lysis buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)
- Assay buffer (compatible with the lysis buffer)
- Recombinant active caspase-3 or -7 (for positive control)
- Caspase inhibitor (e.g., Ac-DEVD-CHO) (for negative control)



- 96-well black microplate, suitable for fluorescence measurements
- Fluorescence microplate reader with excitation/emission filters for ~496 nm/520 nm

## Methodology

- Reagent Preparation:
  - Prepare a stock solution of Z-DEVD-R110 in DMSO.
  - Prepare working solutions of cell lysis buffer and assay buffer.
  - Reconstitute recombinant caspases and inhibitors according to the manufacturer's instructions.
- Sample Preparation (Cell Lysates):
  - Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.
  - Harvest cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.
  - Centrifuge the lysate to pellet cellular debris. The supernatant contains the active caspases.
  - Determine the protein concentration of the lysate for normalization.
- Assay Procedure:
  - In the 96-well plate, add your cell lysate samples.
  - Include a positive control (recombinant active caspase) and a negative control (lysate preincubated with a caspase inhibitor). Also, include a reagent blank containing only lysis buffer.
  - Prepare the reaction mix by diluting the Z-DEVD-R110 stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

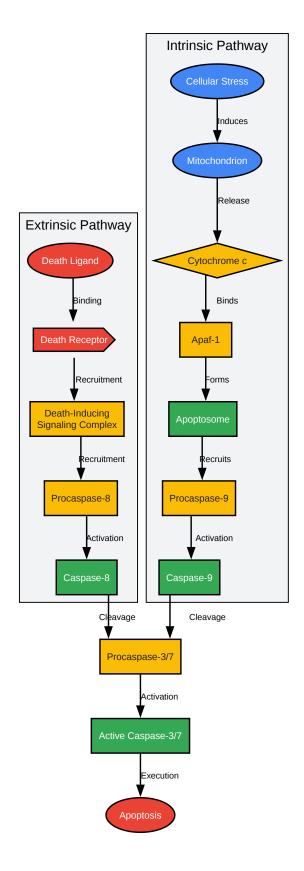


- Initiate the reaction by adding the **Z-DEVD-R110** reaction mix to all wells.
- Incubate the plate at room temperature, protected from light.
- Data Acquisition and Analysis:
  - Measure the fluorescence intensity at regular intervals (kinetic assay) or at a fixed endpoint using a fluorescence microplate reader (Ex/Em ~496/520 nm).
  - Subtract the background fluorescence (from the reagent blank) from all readings.
  - Plot the fluorescence intensity against time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.
  - Normalize the activity to the protein concentration of the cell lysate.

# Mandatory Visualization Signaling Pathways

The activation of effector caspases like caspase-3 and -7 is a convergence point for two primary apoptotic signaling pathways: the intrinsic and extrinsic pathways.





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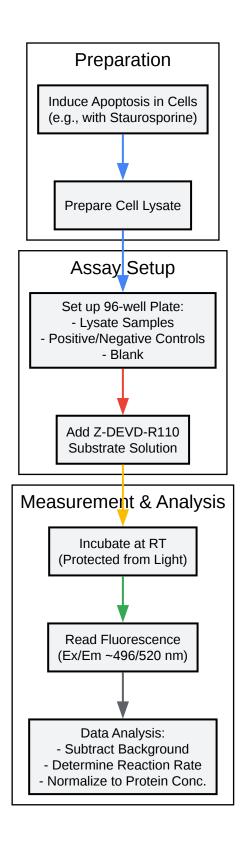
Caption: Intrinsic and extrinsic pathways leading to caspase-3/7 activation.



## **Experimental Workflow**

The following diagram illustrates the logical flow of a caspase activity assay using **Z-DEVD-R110**.





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Caption: Workflow for a fluorometric caspase-3/7 activity assay.



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### References

- 1. genecopoeia.com [genecopoeia.com]
- To cite this document: BenchChem. [Z-DEVD-R110: A Technical Guide to Caspase Substrate Specificity and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6303092#z-devd-r110-substrate-specificity-for-caspases]

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